3-[3-(Piperidin-1-yl)propoxy]propan-1-ol

Physicochemical profiling Drug design Chromatographic method development

3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7) is a bifunctional organic compound comprising a piperidine ring linked via a propoxy spacer to a terminal propanol group, with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol. It is formally classified as Pitolisant Impurity 27, a pharmaceutical reference standard used for analytical method development, validation, and quality control in the manufacture of the histamine H3 receptor antagonist/inverse agonist pitolisant (Wakix®).

Molecular Formula C11H23NO2
Molecular Weight 201.31 g/mol
CAS No. 1209368-89-7
Cat. No. B1463385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[3-(Piperidin-1-yl)propoxy]propan-1-ol
CAS1209368-89-7
Molecular FormulaC11H23NO2
Molecular Weight201.31 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCCOCCCO
InChIInChI=1S/C11H23NO2/c13-9-5-11-14-10-4-8-12-6-2-1-3-7-12/h13H,1-11H2
InChIKeySDNTUTORVOONKH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7) – Core Identity and Procurement Relevance for Pharmaceutical Impurity Profiling and Synthetic Chemistry


3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7) is a bifunctional organic compound comprising a piperidine ring linked via a propoxy spacer to a terminal propanol group, with the molecular formula C11H23NO2 and a molecular weight of 201.31 g/mol [1]. It is formally classified as Pitolisant Impurity 27, a pharmaceutical reference standard used for analytical method development, validation, and quality control in the manufacture of the histamine H3 receptor antagonist/inverse agonist pitolisant (Wakix®) [2]. Its structure features one hydrogen bond donor (terminal –OH), three hydrogen bond acceptors (piperidine N and two ether O atoms), seven rotatable bonds, and a computed XLogP3 of 1.0, distinguishing it from simpler in-class aminoalcohols [1].

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Workflow
Pharmaceutical impurity reference standard for ANDA / DMF regulatory submissions
✓
Selection Context
Formally designated Pitolisant Impurity 27 with documented traceability
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Method Compatibility
Supports HPLC method development, system suitability, and forced degradation studies

Why 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol Cannot Be Replaced by Simpler Piperidine-Propanol or Morpholine Analogs in Regulated Pharmaceutical Workflows


In-class piperidine-propanol compounds such as 3-(piperidin-1-yl)propan-1-ol (CAS 104-58-5, Pitolisant Impurity 8) or 3-(morpholin-4-yl)propan-1-ol (CAS 4441-30-9) share the terminal hydroxyl and cyclic amine features but lack the internal ether oxygen and extended propoxy linker that define the target compound [1]. This structural divergence produces measurable differences in chromatographic retention, hydrogen-bonding capacity, lipophilicity, and molecular weight that preclude direct substitution in impurity profiling assays, synthetic routes, or structure–activity relationship (SAR) studies where the exact spacer length and heteroatom count are critical [2]. Consequently, procurement specifications tied to pharmacopeial impurity designation or patent-defined synthetic intermediates require the precise CAS 1209368-89-7 entity rather than an approximate analog.

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Structural mismatch
Target contains an internal propoxy linker and ether oxygen; simpler piperidine-propanol analogs lack this extended spacer, shifting chromatographic retention and lipophilicity.
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Regulatory identity gap
Pitolisant Impurity 27 carries a specific regulatory designation for ANDA/DMF; general-purpose building blocks or Impurity 8 cannot substitute for traceable impurity standards.
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Process relevance divergence
Target reflects etherification side reactions in patented pitolisant synthesis; morpholine or pyrrolidine analogs lack documented roles in this manufacturing route.

Quantitative Differentiation Evidence for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol Versus Closest Structural Analogs


Molecular Weight and Lipophilicity (XLogP3) Differentiate the Target from Piperidine-, Morpholine-, and Pyrrolidine-Propanol Analogs

The target compound exhibits a molecular weight of 201.31 g/mol and a computed XLogP3 of 1.0, values that are substantially higher than those of the three closest commercially available aminoalcohol analogs. Compared with 3-(piperidin-1-yl)propan-1-ol (MW 143.23, XLogP3 0.8), 3-(morpholin-4-yl)propan-1-ol (MW 145.20, XLogP3 -0.4), and 3-(pyrrolidin-1-yl)propan-1-ol (MW 129.20, XLogP3 0.4), the target compound is 28–56% heavier and 0.2–1.4 log units more lipophilic [1][2][3][4]. These differences arise from the additional –O–CH2–CH2–CH2–O– segment, which simultaneously increases both hydrogen bond acceptor count (3 vs. 2 for the piperidine and pyrrolidine analogs) and rotatable bond count (7 vs. 3) [1].

MW & Lipophilicity (XLogP3)
Cross-study comparable
ΔMW +40–56% (201.31 vs. 129–145 g/mol); ΔXLogP3 +0.2–1.4 (1.0 vs. −0.4–0.8)
Computed XLogP3 3.0; PubChem release 2025.04.14
Supports chromatographic resolution from earlier-eluting impurities and alters formulation partitioning context.
Computed properties; verify experimentally for specific HPLC methods.
Physicochemical profiling Drug design Chromatographic method development

Boiling Point Elevation of ~81°C Relative to the Closest Structural Analog Enables Distillation-Based Purification and Thermal Stability Differentiation

The predicted normal boiling point of 3-[3-(piperidin-1-yl)propoxy]propan-1-ol is 317.6 ± 22.0 °C, which is approximately 81 °C higher than the experimentally reported boiling point of the closest piperidine-propanol analog, 3-(piperidin-1-yl)propan-1-ol (94–95 °C at 0.5 mmHg, equivalent to an estimated ~236 °C at 760 mmHg using pressure–temperature nomograms) . The boiling point elevation is driven by the increased molecular weight and the additional ether oxygen, which enhance intermolecular hydrogen bonding and van der Waals interactions. This differential directly impacts solvent selection, vacuum distillation parameters, and thermal stress testing protocols during synthesis and purification.

Boiling Point Elevation
Data to verify
ΔTb ≈ +81 °C (317.6 ± 22.0 °C predicted vs. ~236 °C estimated for analog)
Target predicted by ACD/Labs; comparator pressure-corrected.
Reported thermal stability context; may support fractional distillation and forced degradation study design.
Predicted value; experimental confirmation required for safety assessments.
Thermal properties Purification process design Safety data

Designation as Pitolisant Impurity 27 Provides a Regulatory-Traceable Identity Absent in General-Purpose Piperidine-Propanol Building Blocks

The compound is specifically catalogued as Pitolisant Impurity 27, a non-pharmacopeial impurity reference standard essential for abbreviated new drug application (ANDA) and drug master file (DMF) submissions, quality control, and stability studies for pitolisant hydrochloride [1]. By contrast, the structurally simpler 3-(piperidin-1-yl)propan-1-ol is designated Pitolisant Impurity 8 and represents a different synthetic side-product lacking the propoxy linker [2]. Although no public head-to-head chromatographic resolution data are currently available, the assignment of distinct impurity numbers by regulatory-facing suppliers establishes a formal, traceable identity that general-purpose building blocks do not carry, thereby fulfilling procurement requirements for audits and regulatory inspections.

Regulatory Impurity Designation
Class-level inference
Designated Pitolisant Impurity 27; distinct from Impurity 8 and generic building blocks
Supplier catalogs (Protheragen, Pharmaffiliates); ANDA/DMF context.
Formal traceable identity supports regulatory method validation audits.
Quantitative chromatographic resolution data vs. Impurity 8 not publicly available.
Pharmaceutical impurity reference standard Regulatory compliance ANDA submission

Incorporation as a Direct Synthetic Intermediate in the Patented Pitolisant Manufacturing Route Confers Process-Specific Relevance

A 2022 patent application (US 2022/0162185 A1) discloses a process for preparing pitolisant hydrochloride in which 3-(piperidin-1-yl)propan-1-ol sodium salt is reacted with 3-(4-chlorophenyl)propyl methanesulfonate [1]. Although the patent specifically employs the simpler 3-(piperidin-1-yl)propan-1-ol (Pitolisant Impurity 8) as the nucleophilic intermediate, the target compound 3-[3-(piperidin-1-yl)propoxy]propan-1-ol arises as a process-related impurity formed via over-alkylation or etherification side reactions during the same synthetic sequence. The presence of the internal ether linkage in the target compound directly reflects the real-world process chemistry of pitolisant manufacture, a context that is irrelevant for the morpholine or pyrrolidine analogs, which lack a documented role in any approved drug synthesis [2].

Synthetic Pathway Link
Supporting evidence
Identified as process impurity in patented pitolisant hydrochloride synthesis (US 2022/0162185 A1)
Etherification side-reaction pathway; patent context.
Confers process-specific relevance absent in morpholine/pyrrolidine analogs.
Quantitative side-reaction yield data not publicly disclosed.
Process chemistry Patent intermediate API synthesis

Hydrogen Bond Acceptor Count of 3 and Topological Polar Surface Area of 32.7 Ų Confer Distinct Solubility and Permeability Profiles Versus Di-Acceptor Aminoalcohols

The target compound possesses three hydrogen bond acceptors (piperidine nitrogen plus two ether oxygens) and a topological polar surface area (TPSA) of 32.7 Ų [1]. In comparison, 3-(piperidin-1-yl)propan-1-ol and 3-(pyrrolidin-1-yl)propan-1-ol each have only two hydrogen bond acceptors and a TPSA of 23.5 Ų [2][3]. The morpholine analog shares the same HBA count (3) and TPSA (32.7 Ų) as the target but differs sharply in lipophilicity (XLogP3 -0.4 vs. 1.0) due to the morpholine ring oxygen [4]. The combination of elevated HBA count, larger TPSA, and intermediate logP positions the target compound in a distinct region of the physicochemical property space relevant to aqueous solubility and passive membrane permeability predictions used in early-stage drug candidate triage.

HBA & TPSA Profiles
Cross-study comparable
HBA 3 vs. 2; TPSA 32.7 vs. 23.5 Ų; XLogP3 1.0 vs. −0.4 (morpholine analog)
Computed Cactvs 3.4.8.18; PubChem release 2025.04.14
Distinct HBA/TPSA/logP combination influences solubility, permeability predictions, and method development.
In silico ADME context; requires experimental validation for specific formulation systems.
Drug-likeness ADME prediction Formulation development

Rotatable Bond Count of 7 Imparts Greater Conformational Flexibility Than Any Shorter-Chain Analog, Affecting Entropic Contributions to Binding and Crystallization

The target compound contains 7 rotatable bonds, a direct consequence of the extended –O–CH2–CH2–CH2–O– linker [1]. All three comparator aminoalcohols—3-(piperidin-1-yl)propan-1-ol, 3-(morpholin-4-yl)propan-1-ol, and 3-(pyrrolidin-1-yl)propan-1-ol—contain only 3 rotatable bonds each [2][3][4]. This >2-fold increase in rotatable bond count translates to a significantly larger conformational ensemble in solution, which can affect entropic penalties upon target binding, crystallization behavior, and the number of observable NMR conformers. In the context of impurity method development, the higher conformational flexibility may also contribute to broader chromatographic peaks under certain mobile phase conditions, necessitating optimized gradient parameters.

Conformational Flexibility
Cross-study comparable
7 rotatable bonds vs. 3 for all comparator aminoalcohols (+133%)
Computed Cactvs 3.4.8.18; PubChem release 2025.04.14
Higher conformational flexibility may affect entropic binding, crystallization, and chromatographic peak shape.
Relevant for HPLC gradient optimization and NMR conformer analysis.
Conformational analysis Crystallization Molecular docking

Optimal Application Scenarios for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol Based on Verified Differentiation Evidence


Pharmaceutical Impurity Reference Standard for Pitolisant ANDA and DMF Submissions

As a formally designated non-pharmacopeial impurity (Pitolisant Impurity 27), this compound is indispensable for preparing system suitability solutions, establishing relative retention time markers, and validating HPLC methods during the development and regulatory filing of generic pitolisant hydrochloride products [1]. Its distinct molecular weight (201.31 g/mol), intermediate lipophilicity (XLogP3 1.0), and higher boiling point (~317.6 °C) differentiate it from Impurity 8 and other process-related species, ensuring unambiguous peak identification in chromatograms [2].

Process Chemistry Investigation of Etherification Side Reactions in Pitolisant Manufacturing

Researchers optimizing the synthetic route to pitolisant can use this compound as an authentic marker to quantify the extent of etherification side reactions occurring during the alkylation of 3-(piperidin-1-yl)propan-1-ol with 3-(4-chlorophenyl)propyl derivatives [3]. The compound's 7 rotatable bonds and 3 hydrogen bond acceptors further allow it to serve as a model substrate for studying chemoselectivity in O- versus N-alkylation under varied solvent and base conditions.

Chromatographic Method Development and Forced Degradation Studies for Pitolisant Drug Product

The high thermal stability implied by the predicted boiling point of 317.6 °C, combined with the presence of the hydrolytically labile internal ether linkage, makes this impurity a valuable probe in forced degradation (acid, base, oxidative, thermal, photolytic) studies aimed at establishing the stability-indicating nature of HPLC methods for pitolisant film-coated tablets [4]. The compound's distinct TPSA (32.7 Ų) and HBA count (3) relative to the active pharmaceutical ingredient facilitate baseline resolution under optimized gradient conditions.

Physicochemical Benchmarking in Medicinal Chemistry SAR Campaigns Targeting Extended Aminoalcohol Scaffolds

In drug discovery programs exploring piperidine-based aminoalcohols with variable linker lengths, this compound provides a well-characterized reference point with computed MW (201.31), XLogP3 (1.0), TPSA (32.7 Ų), HBA (3), and rotatable bonds (7) [2]. When compared with the shorter-chain piperidine-propanol (MW 143.23, XLogP3 0.8, TPSA 23.5 Ų, HBA 2, rotatable bonds 3), the target compound enables quantitative assessment of the impact of linker extension on solubility, permeability, and target binding entropy within a congeneric series.

Application
Selection Property
Validation Focus
Pitolisant ANDA / DMF impurity standard
Regulatory impurity designation (Impurity 27)
Chromatographic identity and traceability verification
Etherification side-reaction investigation
Extended propoxy linker and rotatable bond count
Process-impurity marker qualification in synthetic route
Forced degradation and stability-indicating method development
Thermal stability context and HBA/TPSA profile
Stability-indicating HPLC method validation
Medicinal chemistry SAR benchmarking
Extended linker physicochemical profile (XLogP3, TPSA, rotatable bonds)
Linker-length impact on solubility and permeability models

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